3-Acetyl-2-fluorobenzaldehyde
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Overview
Description
3-Acetyl-2-fluorobenzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes. It is characterized by the presence of an acetyl group at the third position and a fluorine atom at the second position on the benzaldehyde ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-fluorobenzaldehyde can be achieved through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis techniques. These methods offer the advantage of shorter reaction times and higher yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-acetyl-2-fluorobenzoic acid.
Reduction: Formation of 3-acetyl-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Acetyl-2-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Acetyl-2-fluorobenzaldehyde involves its interaction with various molecular targets. The acetyl and fluorine groups influence its reactivity and binding affinity to enzymes and receptors. The compound can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, affecting its biological activity .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 3-Acetyl-2-fluorobenzaldehyde is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct chemical properties and reactivity compared to other fluorobenzaldehyde isomers. The position of the substituents on the benzaldehyde ring significantly influences the compound’s reactivity and applications .
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
3-acetyl-2-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)8-4-2-3-7(5-11)9(8)10/h2-5H,1H3 |
InChI Key |
RXKSCPRZKSAWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1F)C=O |
Origin of Product |
United States |
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